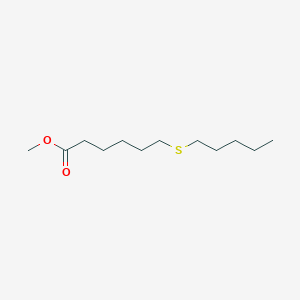![molecular formula C18H25NO3 B14282550 3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one CAS No. 141392-88-3](/img/structure/B14282550.png)
3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one is a complex organic compound characterized by its unique structure, which includes an oxazolidinone ring and a phenyl group with an ethenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Attachment of the Hexyl Chain: The hexyl chain can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the hexyl chain reacts with the oxazolidinone ring.
Introduction of the Ethenylphenyl Group: This step involves the reaction of the hexyl-oxazolidinone intermediate with a 4-ethenylphenyl halide or similar derivative under conditions that promote the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides or diols from the ethenyl group.
Reduction: Amino alcohols from the oxazolidinone ring.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group with the ethenyl substituent can enhance the compound’s binding affinity and specificity for its targets. Pathways involved may include inhibition of protein synthesis or disruption of cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{6-[(4-Methylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one: Similar structure but with a methyl group instead of an ethenyl group.
3-{6-[(4-Chlorophenyl)methoxy]hexyl}-1,3-oxazolidin-2-one: Contains a chlorine substituent on the phenyl group.
3-{6-[(4-Nitrophenyl)methoxy]hexyl}-1,3-oxazolidin-2-one: Features a nitro group on the phenyl ring.
Uniqueness
3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions such as polymerization or cross-linking. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
141392-88-3 |
|---|---|
Molekularformel |
C18H25NO3 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
3-[6-[(4-ethenylphenyl)methoxy]hexyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H25NO3/c1-2-16-7-9-17(10-8-16)15-21-13-6-4-3-5-11-19-12-14-22-18(19)20/h2,7-10H,1,3-6,11-15H2 |
InChI-Schlüssel |
SONJZLAYNRQIBF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)COCCCCCCN2CCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


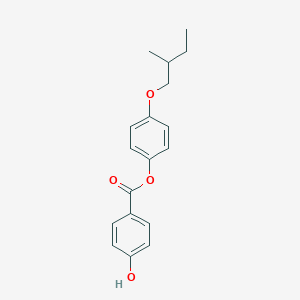
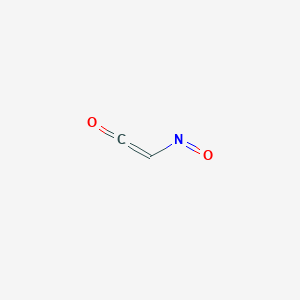

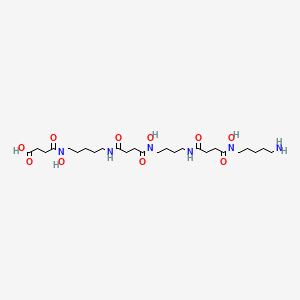
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
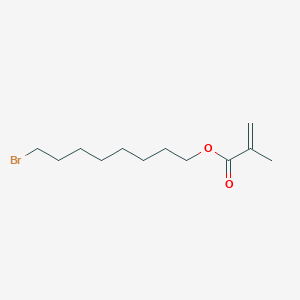
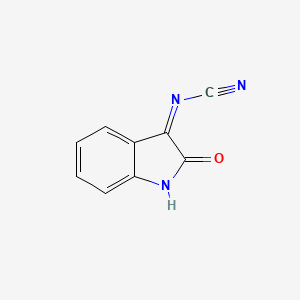
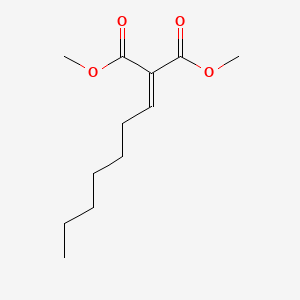
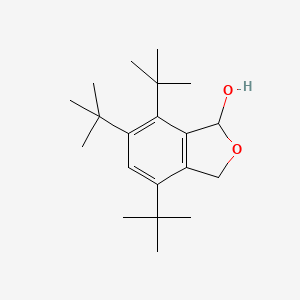
![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)

![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)

